Product packaging for Potassium tetraborate(Cat. No.:CAS No. 1332-77-0)

Potassium tetraborate

Cat. No.: B072130
CAS No.: 1332-77-0
M. Wt: 233.4 g/mol
InChI Key: FZQSLXQPHPOTHG-UHFFFAOYSA-N
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Description

Potassium tetraborate (K₂B₄O₇) is an inorganic salt of significant interest in materials science and analytical chemistry research, primarily valued for its role as a source of borate ions. Its principal application lies in the formulation of specialized glasses, vitreous enamels, and ceramic glazes, where it acts as an effective flux to lower the melting point and modify the thermal expansion properties of the final product. In analytical chemistry, this compound is employed as a flux for the fusion and decomposition of silicate-based samples prior to analysis by techniques such as X-ray fluorescence (XRF) or inductively coupled plasma (ICP). The compound functions by forming low-melting-point borate glasses with metal oxides, thereby facilitating sample dissolution and homogenization. This property also makes it a valuable component in the study of corrosion-resistant coatings and flame-retardant materials. Researchers utilize high-purity this compound to ensure reproducibility in experiments involving high-temperature reactions and the synthesis of novel borate-based materials, making it an essential reagent for advancing innovation in inorganic synthesis and materials characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula B4K2O7 B072130 Potassium tetraborate CAS No. 1332-77-0

Properties

IUPAC Name

dipotassium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane
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InChI

InChI=1S/B4O7.2K/c5-1-7-3-9-2(6)10-4(8-1)11-3;;/q-2;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FZQSLXQPHPOTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB2OB(OB(O1)O2)[O-])[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B4K2O7
Source PubChem
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Related CAS

12258-53-6 (Parent), 1103572-34-4 (Parent)
Record name Boric acid, dipotassium salt
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DSSTOX Substance ID

DTXSID2052782
Record name Boron potassium oxide (B4K2O7)
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Molecular Weight

233.4 g/mol
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Physical Description

Pentahydrate: White solid; [Merck Index] White crystalline solid; Odorless; [U.S. Borax MSDS]
Record name Potassium tetraborate
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CAS No.

1332-77-0
Record name Boric acid, dipotassium salt
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Record name Boron potassium oxide (B4K2O7)
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Record name Dipotassium tetraborate
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Record name POTASSIUM BORATE
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Synthetic Methodologies and Industrial Production Processes of Potassium Tetraborate

Fundamental Synthesis Routes from Boric Acid and Potassium Hydroxide (B78521)

The most direct synthesis of potassium tetraborate (B1243019) involves the reaction between boric acid and a potassium source, typically potassium hydroxide. borax.comontosight.ai This pathway can be executed under standard aqueous conditions or through specialized hydrothermal techniques.

The foundational method for producing potassium tetraborate is the controlled reaction of boric acid (H₃BO₃) and potassium hydroxide (KOH) in an aqueous solution. borax.comontosight.aiborax.com This acid-base neutralization reaction yields this compound tetrahydrate (K₂B₄O₇·4H₂O), a white crystalline solid. borax.comnih.gov

The process typically begins with the dissolution of potassium hydroxide in water, an exothermic process requiring careful management of heat. hubpages.com Boric acid is then added gradually to the stirred KOH solution. hubpages.com Continuous monitoring and adjustment of the pH are crucial; the reaction is considered complete when the pH of the solution stabilizes in the range of 8 to 9. hubpages.com To optimize the yield, a slight stoichiometric excess of boric acid may be used. The chemical equation for this reaction is:

4H₃BO₃ + 2KOH → K₂B₄O₇ + 7H₂O

Upon completion of the reaction, the this compound is typically isolated by crystallization from the solution.

Hydrothermal synthesis is another method employed to produce potassium borates, including this compound. This technique involves carrying out the reaction in a closed system, such as an autoclave, under elevated temperature and autogenous pressure. dergipark.org.tr The starting materials generally consist of a potassium source (e.g., potassium hydroxide, potassium carbonate, or potassium chloride) and a boron source (e.g., boric acid or boron oxide). dergipark.org.trdergipark.org.tr

The specific conditions of hydrothermal synthesis, such as temperature, reaction time, and the molar ratio of reactants, determine the specific crystalline phase of the resulting potassium borate (B1201080). dergipark.org.tr For instance, various potassium borate compounds have been synthesized at temperatures ranging from 60°C to 210°C with reaction times varying from hours to several days. dergipark.org.trdergipark.org.tr While this method can produce high-purity crystalline products, it is often used for the synthesis of specific borate structures, such as potassium pentaborate, for applications in non-linear optics. dergipark.org.trresearchgate.net

Advanced Production Methodologies

Industrial-scale production of this compound often utilizes more complex, cost-effective, and scalable processes that may involve different starting materials and cyclic recovery systems.

Two prominent industrial methods are the ammonia-mediated process and carbonation methods. The choice between them often depends on factors like desired production scale, energy costs, and the potential for byproduct utilization.

MethodScalabilityProcessing ModeKey AdvantagesKey Limitations
Ammonia-Mediated HighContinuousModerate energy needs, high conversion rates. Requires ammonia (B1221849) handling and recovery systems.
Carbonation LimitedBatchCan produce high-purity sodium tetraborate as a co-product. Higher energy intensity due to boiling steps, less economical for large scale.

A widely used industrial method for producing this compound involves the reaction of borax (B76245) (sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O) with potassium chloride (KCl) in an aqueous solution containing ammonia (NH₃). google.com The presence of ammonia is crucial as it increases the yield of this compound by reducing its solubility in the mother liquor. google.com

The process is typically carried out at temperatures between 20°C and 50°C. google.com The concentration of ammonia is maintained in the range of 10 to 20 grams per 100 grams of free water. google.com Under these conditions, this compound precipitates out of the solution and can be separated by filtration or centrifugation. google.com An optimized mass ratio of approximately 47 parts borax, 35 parts potassium chloride, and 17 parts ammonia can achieve a conversion efficiency of around 87%. google.com This method is often integrated into a cyclic process to recover and reuse unreacted components from the filtrate, enhancing economic and environmental performance.

Carbonation methods provide an alternative route for this compound synthesis. One patented approach involves a cyclic process starting with the reaction of potassium chloride and borax. google.com The liquor remaining after the initial precipitation of this compound is subjected to carbonation. google.com Introducing carbon dioxide (CO₂) causes the precipitation of a mixed crop of sodium bicarbonate and potassium pentaborate. google.com This mixture is then separated and decomposed, typically by boiling, to regenerate tetraborates, which are recycled back into the process, thereby minimizing waste. google.com

Another variation involves the direct reaction of potassium pentaborate with sodium bicarbonate. google.com This reaction liberates carbon dioxide gas, which is driven off by boiling the mixture. Due to its lower solubility, sodium tetraborate crystallizes out first and is removed. This compound is then crystallized from the remaining solution upon controlled cooling. This method's primary challenges are its higher energy consumption and the need for effective separation of the two tetraborate products.

Comparative Analysis of Industrial Synthesis Approaches

Cyclic Refinery Systems for this compound Synthesis

Cyclic refinery systems represent an efficient and economical approach to the industrial production of this compound, designed to maximize yield and purity while minimizing waste. These integrated processes typically involve the reaction of potassium chloride (KCl) and borax (sodium tetraborate) in a continuous loop.

A foundational method for this process involves using a liquor solution that is already saturated with this compound. google.com When fresh reactants, potassium chloride and borax, are introduced into this saturated liquor, it induces the precipitation of this compound tetrahydrate (K₂B₄O₇·4H₂O). google.com This precipitate is then separated from the mother liquor, often by centrifugation.

A key feature of these cyclic systems is the recovery and reuse of materials from the remaining liquor. The end liquor, which contains unreacted borate and potash values, is treated to recover these components. google.com One common step involves carbonation, where carbon dioxide is introduced into the liquor. This causes the precipitation of sodium bicarbonate and potassium pentaborate octahydrate, which can be separated and reprocessed. google.com This mixed crop of byproducts is then decomposed to regenerate this compound and sodium tetraborate, which re-enter the cycle.

Optimization of Reaction Parameters for this compound Yield and Purity

The yield and purity of this compound are highly dependent on the precise control of several key reaction parameters. Optimization of these factors is critical for efficient industrial synthesis. The primary variables include temperature, reagent concentrations and ratios, and pH.

Temperature: The optimal temperature for this compound synthesis varies depending on the specific reaction method.

In the ammoniacal precipitation method, where borax reacts with potassium chloride in the presence of ammonia, the temperature is typically maintained between 20°C and 50°C. google.com One study identifies 35°C as the optimal temperature to balance reaction kinetics while preventing undesirable side reactions.

For synthesis involving potassium hydroxide and boric acid, a higher temperature range of 60°C to 80°C is often employed.

In cyclic refinery processes, temperature control is crucial for fractional crystallization. A common practice involves heating the solution to 75°C to dissolve impurities and then cooling to 30°C to recrystallize the high-purity this compound.

Reagent Concentration and Ratios: The concentration of reactants directly influences reaction equilibrium and product yield.

Ammonia Concentration: In processes utilizing ammonia, its concentration is a critical factor. The addition of ammonia to the aqueous solution decreases the solubility of this compound, thereby increasing the precipitate yield. google.com A preferred range is between 10 and 20 grams of ammonia per 100 grams of free water. google.com

Reactant Ratios: Stoichiometry plays a vital role in maximizing conversion efficiency. For the reaction of borax, potassium chloride, and ammonia, a specific mass ratio of 47 parts borax, 35 parts potassium chloride, and 17 parts ammonia has been shown to achieve an 87% conversion rate. When synthesizing from potassium hydroxide and boric acid, using a 10–20% stoichiometric excess of boric acid is recommended to optimize yield.

pH Control: The pH of the reaction medium can affect the stability of the borate species in solution and the purity of the final product. When this compound is dissolved in water, it hydrolyzes to form a mildly alkaline solution with a pH of approximately 9.2 for a 2% solution at 20°C. borax.com In synthesis methods starting from potassium hydroxide and boric acid, maintaining a target pH of around 9 to 10 is crucial for ensuring product purity.

The table below summarizes key optimized parameters from various industrial synthesis methods.

ParameterOptimal Value/RangeSynthesis MethodReported OutcomeSource
Temperature 20°C - 50°CBorax + KCl + AmmoniaPrecipitation of K₂B₄O₇ google.com
Temperature 35°CBorax + KCl + AmmoniaOptimized reaction kinetics
Temperature 30°C - 75°CCyclic Refinery Recrystallization99.5% purity
Ammonia Conc. 10-20 g / 100 g H₂OBorax + KCl + AmmoniaIncreased yield google.com
Reagent Ratio 47:35:17 (Borax:KCl:Ammonia)Borax + KCl + Ammonia87% conversion efficiency
pH ~9-10KOH + Boric AcidEnsures product purity
Purity 99.5%Cyclic RefineryElimination of Na/Cl residues
Yield Improvement 15-20%Cyclic RefineryCompared to single-pass

Structural Elucidation and Solid State Chemistry of Potassium Tetraborate

Crystallographic Characterization of Potassium Tetraborate (B1243019) Hydrates

Crystallography provides a definitive map of atomic positions within a crystal lattice. Techniques like X-ray and neutron diffraction are paramount in determining the precise geometry of the tetraborate anion, the coordination of potassium ions, and the role of water molecules in the crystal structure.

X-ray diffraction (XRD) is a cornerstone technique for determining the crystal structure of materials. Studies on potassium tetraborate tetrahydrate (K₂B₄O₇·4H₂O) have successfully elucidated its atomic arrangement. Single-crystal X-ray diffraction has revealed that this compound crystallizes in the orthorhombic system. chemdad.com This crystal system is characterized by three unequal axes that are all perpendicular to each other.

The specific space group for this compound tetrahydrate has been identified as P2₁2₁2₁. chemdad.com The structure determination confirms the presence of the complex tetraborate anion, [B₄O₅(OH)₄]²⁻, within the crystal lattice. nist.gov The potassium ions and water molecules are situated between these anionic groups, held together by electrostatic forces and a network of hydrogen bonds.

Interactive Table: Crystallographic Data for this compound Tetrahydrate

Parameter Value
Chemical Formula K₂B₄O₇·4H₂O
Crystal System Orthorhombic

| Space Group | P2₁2₁2₁ |

Note: Specific unit cell parameters (a, b, c) may vary slightly between different experimental determinations.

While X-ray diffraction is powerful, it has limitations in precisely locating light atoms, especially hydrogen. Neutron diffraction offers a significant advantage in this regard because neutrons scatter effectively from atomic nuclei, making it an ideal tool for determining the positions of hydrogen atoms in hydrated crystals and understanding hydrogen bonding. rsc.org

Neutron diffraction studies, often combined with H/D (hydrogen/deuterium) isotopic substitution, provide unparalleled detail about the hydration structure in borate (B1201080) systems. rsc.org This technique allows for the accurate determination of O-H bond lengths and the geometry of hydrogen bonds between the tetraborate anions and water molecules. In studies of borate solutions, neutron diffraction has shown a superior ability to locate atoms in an aqueous environment compared to X-ray diffraction. rsc.org This precision is crucial for understanding the stability of the crystalline edifice in hydrated borates, which is heavily influenced by the complex and pervasive hydrogen bond network. unimi.it

The fundamental building block of this compound is the tetraborate anion. Structural analyses have shown that the anion in this compound tetrahydrate is the [B₄O₅(OH)₄]²⁻ ring. nist.gov This complex anion is composed of a ring structure containing two trigonal BO₃ units and two tetrahedral BO₄ units. nist.gov

The boron atoms in the trigonal units are coordinated to three oxygen atoms in a planar configuration, while the boron atoms in the tetrahedral units are bonded to four oxygen atoms. These fundamental polyhedra are linked by sharing common oxygen atoms to form the stable [B₄O₅(OH)₄]²⁻ ion. nist.gov The off-ring oxygen atoms are present as hydroxyl (OH) groups, which are critical for forming hydrogen bonds that link the anions and water molecules, creating a stable three-dimensional framework.

In layered borate structures, the arrangement of guest species, such as alkali cations (like K⁺ and Cs⁺) and carbonate anions, between the layers influences the stacking sequence and interlayer interactions. acs.org The hydration state is a key variable; changes in the number of water molecules can lead to significant shifts in interlayer spacing. For instance, the process of thermal dehydration in borax (B76245) (sodium tetraborate decahydrate) leads to the formation of tincalconite (sodium tetraborate pentahydrate) and eventually anhydrous phases, with each step involving a collapse or rearrangement of the crystal structure and altered interlayer distances. jst.go.jp The hydrogen bonding network provided by the water molecules is critical in preserving the stability of the crystalline structure of hydrated borates. unimi.it

Spectroscopic Investigations of this compound Solid Forms

Spectroscopic techniques probe the vibrational and rotational energy levels of molecules. They serve as a powerful complement to diffraction methods, providing information about chemical bonding and the functional groups present in a compound.

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for characterizing this compound. The infrared spectrum of a compound reveals absorption bands corresponding to the vibrational frequencies of its chemical bonds. For borates, the FTIR spectrum is particularly informative for distinguishing between trigonal (BO₃) and tetrahedral (BO₄) boron coordination. nist.govnih.gov

The FTIR spectra of hydrated borates like this compound tetrahydrate are typically complex. nist.gov They exhibit characteristic absorption bands in several regions:

3000-3600 cm⁻¹: This region is dominated by strong, broad bands due to the O-H stretching vibrations of the water molecules and the hydroxyl groups on the tetraborate anion.

1150-1600 cm⁻¹: Bands in this range are generally assigned to the asymmetric stretching vibrations of B-O bonds within the trigonal BO₃ units. researchgate.net

750-1150 cm⁻¹: This region typically contains strong absorptions from the asymmetric B-O stretching vibrations of the tetrahedral BO₄ units. researchgate.net

Below 750 cm⁻¹: This area includes various bending vibrations of B-O-B linkages and other modes of the borate framework. researchgate.net

The presence and specific positions of these bands confirm the mixed coordination of boron in the tetraborate anion and provide evidence of the compound's hydration state. nist.gov

Interactive Table: Characteristic FTIR Absorption Regions for Hydrated Tetraborates

Wavenumber Range (cm⁻¹) Vibrational Mode Assignment
3000 - 3600 O-H stretching (water molecules and hydroxyl groups)
1150 - 1600 Asymmetric B-O stretching of BO₃ units
750 - 1150 Asymmetric B-O stretching of BO₄ units

| < 750 | B-O-B bending and other framework vibrations |

Raman Spectroscopy for Vibrational Mode Analysis of this compound

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules and crystal lattices. In the context of this compound, this analysis provides insight into the structure of the fundamental borate units within the material. While detailed Raman spectra specifically for single-crystal this compound are not extensively covered in readily available literature, significant analysis has been conducted on potassium borate glasses. These glasses contain various structural units, including the tetraborate groups also present in the crystalline form, offering valuable information on their characteristic vibrations.

In potassium borate glass systems, specific Raman bands are assigned to the vibrational modes of different borate structural arrangements. The tetraborate group, which consists of a six-membered ring with one four-coordinate boron atom, has characteristic vibrational frequencies. Studies on potassium borate glasses have identified several key peaks related to these structures. For instance, a band observed around 775 cm⁻¹ is assigned to the symmetric breathing vibration of six-membered borate rings containing one BO₄ tetrahedron, a key feature of the tetraborate unit. Another vibrational peak in the 805 cm⁻¹ region is often attributed to the breathing mode of the boroxol ring, which is the foundational unit of vitreous B₂O₃. The modification of this network by potassium oxide leads to the transformation of BO₃ triangles into BO₄ tetrahedra, forming units such as tetraborates.

The characteristic peaks for borate compounds are typically found in the 500-1500 cm⁻¹ range. researchgate.net The analysis of Raman spectra in potassium borate glasses as a function of potassium oxide content reveals the systematic evolution of the borate network structure, highlighting the conversion of boroxol rings into more complex borate groups like tetraborate and diborate units.

Raman Shift (cm⁻¹)Assignment in Potassium Borate Systems
~775Breathing mode of six-membered rings with one BO₄ tetrahedron (characteristic of tetraborate groups)
~805Symmetric breathing mode of boroxol rings (B₃O₆)

Note: The data presented is primarily derived from studies on potassium borate glasses, which contain tetraborate structural units. The exact peak positions in crystalline this compound may vary.

Theoretical and Computational Approaches to this compound Solid-State Structure

Theoretical and computational methods are indispensable for predicting and understanding the solid-state structures of materials at an atomic level. For compounds like this compound, these approaches can complement experimental data by providing detailed information on crystal geometry, stability, and electronic properties.

Density Functional Theory (DFT) Calculations for this compound Structural Prediction

Density Functional Theory (DFT) is a first-principles quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For crystalline solids, DFT is a powerful tool for predicting structural properties without prior experimental input.

The standard procedure for predicting the crystal structure of a compound like this compound involves calculating the total energy for various atomic arrangements and lattice parameters. The configuration with the lowest energy corresponds to the most stable structure. These calculations can accurately predict key structural parameters, including:

Lattice Constants: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Atomic Positions: The precise coordinates of each atom within the unit cell.

Bond Lengths and Angles: The geometry of the connections between atoms, such as the B-O bond lengths within the tetraborate anion.

Electronic Properties: Features like the electronic bandgap, which determines the material's conductive properties.

While specific DFT studies predicting the solid-state crystal structure of this compound (K₂B₄O₇) are not prominently featured in the reviewed literature, the methodology is widely applied to other ionic crystals and borates. semanticscholar.org For example, DFT calculations have been successfully used to determine the preferred crystal structure and lattice parameters for various metals and complex ionic compounds by comparing the ground state energies of different possible crystal configurations. psu.edu In the context of potassium borate systems, DFT has been applied to investigate the interactions and structures of borate ions in aqueous solutions, confirming species identified through experimental techniques. rsc.orgbohrium.com This demonstrates the capability of DFT to accurately model the complex bonding environments inherent to borate chemistry. A theoretical DFT study on crystalline this compound would provide definitive values for its structural parameters and offer a deeper understanding of its solid-state properties.

Empirical Potential Structure Refinement (EPSR) Modeling of Crystalline this compound

Empirical Potential Structure Refinement (EPSR) is a computational method used to generate three-dimensional structural models of disordered materials that are consistent with experimental diffraction data from neutron or X-ray scattering. The technique begins with a standard Monte Carlo computer simulation using a reference interatomic potential. It then refines this potential by introducing a perturbation term—the "empirical potential"—which is derived from the difference between the experimental data and the data calculated from the simulation box. This process iteratively drives the simulated structure to be a better match for the real, experimentally measured structure.

EPSR is a powerful tool for understanding the atomic-scale structure of materials that lack long-range order, such as liquids, glasses, and amorphous solids. In the study of this compound, EPSR has been applied specifically to its aqueous solutions. rsc.org In this context, the tetraborate anion, [B₄O₅(OH)₄]²⁻, hydrolyzes, and DFT calculations show it ultimately forms boric acid (B(OH)₃) and the metaborate (B1245444) ion (B(OH)₄⁻). rsc.org EPSR modeling, combined with neutron diffraction, has been used to elucidate the complex interactions between these resulting ions, water molecules, and potassium cations in the solution, revealing details about hydration shells and ion pairing. rsc.orgbohrium.com

It is crucial to note that EPSR is fundamentally designed for structurally disordered systems. Its application to a well-defined crystalline solid like this compound is not appropriate, as the structure of a crystal is ordered and periodic, and is typically determined and refined using crystallographic methods like single-crystal or powder X-ray diffraction. Therefore, EPSR modeling is not used for the structural analysis of crystalline this compound but is instead a valuable technique for studying its behavior in the disordered liquid state.

Solution Chemistry and Aqueous Behavior of Potassium Tetraborate

Hydrolysis and Speciation of Tetraborate (B1243019) Anions in Aqueous Solutions

When potassium tetraborate is dissolved in water, it undergoes hydrolysis, a chemical reaction in which water molecules break down the tetraborate anion (B₄O₇²⁻) into various boric acid and borate (B1201080) species. This process is fundamental to understanding the chemical nature of this compound solutions.

The primary hydrolysis reaction can be represented as:

K₂B₄O₇ + 7H₂O ⇌ 2K⁺ + 2B(OH)₃ + 2B(OH)₄⁻ tandfonline.com

This reaction demonstrates that the dissolution of this compound yields boric acid (B(OH)₃) and the tetrahydroxyborate anion (B(OH)₄⁻), resulting in a mildly alkaline solution. borax.com The tetraborate anion itself is composed of two trigonal BO₃ units and two tetrahedral BO₄ units. It is believed that the BO₃ units hydrolyze to form boric acid, while the BO₄ units form the tetrahydroxyborate anions. tandfonline.com

Equilibrium Constants and Chemical Species Distribution Diagrams for this compound Solutions

The composition of a this compound solution is not static; it is a dynamic equilibrium involving various borate species. The distribution of these species is dependent on factors such as concentration and temperature. tandfonline.comsioc-journal.cn The equilibrium reactions for the formation of common polyborate species are complex. nih.gov

The distribution of these species can be visualized using chemical species distribution diagrams, which plot the mole fraction of each borate species as a function of the total boron concentration. These diagrams are constructed using established equilibrium constants for the various reactions occurring in the solution. sioc-journal.cntandfonline.com

Table 1: Equilibrium Constants for Borate Species at 25°C nih.gov

Reaction log K
B(OH)₃ + H₂O ⇌ B(OH)₄⁻ + H⁺ 9.234
2B(OH)₃ + B(OH)₄⁻ ⇌ B₃O₃(OH)₄⁻ + 3H₂O 9.35
4B(OH)₃ + 2B(OH)₄⁻ ⇌ B₄O₅(OH)₄²⁻ + 5H₂O 7.326
2B(OH)₃ + 2B(OH)₄⁻ ⇌ B₂O(OH)₆²⁻ + H₂O 16.23

Data sourced from The Reactivity of Hydroxyl Radicals toward Boric Acid as a Function of pH. nih.gov

Identification of Dominant and Minor Borate Species in Aqueous this compound

In aqueous solutions of this compound, a variety of borate species coexist. rsc.org The predominant species in highly concentrated solutions is the tetraborate anion, specifically [B₄O₅(OH)₄]²⁻. tandfonline.comsioc-journal.cn However, as the solution is diluted, this tetraborate anion hydrolyzes into other species. tandfonline.com

Studies have identified several key borate species in these solutions:

  • Dominant Species: In highly concentrated solutions, the main species is the tetraborate anion, [B₄O₅(OH)₄]²⁻. tandfonline.comsioc-journal.cn
  • Minor Species: Other significant species present include the triborate anion, [B₃O₃(OH)₄]⁻, and the tetrahydroxyborate anion, B(OH)₄⁻. tandfonline.comsioc-journal.cn In more dilute solutions, boric acid, B(OH)₃, also becomes a major component. tandfonline.com The presence of other polyborates like the pentaborate anion, [B₅O₆(OH)₄]⁻, has also been reported. researchgate.net
  • Buffering Mechanisms and pH Regulation in this compound Solutions

    This compound solutions are well-regarded for their excellent buffering capacity, making them valuable in various applications, including as primary standards in analytical chemistry. borax.comborax.com

    Principles of Acid-Base Neutralization and pH Stabilization by this compound

    The buffering action of this compound stems from its ability to neutralize both acids and strong alkalis. borax.com When an acid is added to the solution, the hydroxide (B78521) ions and tetrahydroxyborate anions formed during hydrolysis react to neutralize the added acid. Conversely, the boric acid present in the solution can react with strong bases to lower the pH. borax.com

    The key equilibrium involved in the buffering action is the interconversion between boric acid and the tetrahydroxyborate anion:

    B(OH)₃ + H₂O ⇌ B(OH)₄⁻ + H⁺ stemed.site

    This equilibrium allows the solution to resist significant changes in pH upon the addition of small amounts of acid or base. A 2% (by weight) solution of this compound has a pH of approximately 9.2. borax.com

    Influence of Concentration and Temperature on this compound Buffering Capacity

    The effectiveness of a buffer is determined by its buffer capacity, which is the amount of acid or base it can absorb before a significant pH change occurs. libretexts.org For this compound solutions, the buffering capacity is directly related to the concentration of the buffering species. libretexts.org Higher concentrations of this compound result in a greater buffering capacity. libretexts.org

    Temperature also plays a role in the pH and buffering capacity of this compound solutions. Generally, the pH of a this compound solution decreases slightly as the temperature increases. borax.comborax.com This is due to the temperature dependence of the equilibrium constants for the hydrolysis reactions. nih.gov The dissociation of the buffer is least influenced by buffer concentration, temperature, and ionic composition, which is a desirable characteristic for a good buffer. ou.edu

    Ion-Solvent and Ion-Ion Interactions in Aqueous this compound

    The behavior of this compound in solution is also governed by the interactions between the ions (K⁺ and the various borate anions) and the water (solvent) molecules, as well as interactions between the ions themselves.

    X-ray scattering studies have provided insights into these interactions. The potassium ion (K⁺) is hydrated, with an average hydration number of approximately 8.0 and a K⁺-O(H₂O) distance of about 0.29 nm. tandfonline.comtandfonline.com The borate anions are also hydrated, with hydration numbers ranging from 4 to 9 depending on concentration and temperature. tandfonline.comtandfonline.com

    Hydration of Borate Anions and Water Coordination

    The hydration of borate anions is a complex process influenced by the specific type of borate species present in the solution, which can include tetraborate ([B₄O₅(OH)₄]²⁻), metaborate (B1245444) ([B(OH)₄]⁻), and boric acid (B(OH)₃) isomers (cis and trans). rsc.org When this compound dissolves in water, it hydrolyzes, and the resulting solution contains a distribution of these borate species. tandfonline.comtandfonline.com

    The interaction between borate anions and water molecules primarily occurs through hydrogen bonding. rsc.org Studies have shown that the hydrogen bonding between borate species and water is stronger than the hydrogen bonds between the water molecules themselves within the hydration layer. rsc.orgbohrium.com

    The hydration of the tetraborate anion ([B₄O₅(OH)₄]²⁻) has been studied, and the distance between the boron atoms of the anion and the oxygen of the hydrating water molecules (B–H₂O) is in the range of 0.37 to 0.38 nm. tandfonline.comtandfonline.comresearchgate.net The number of water molecules hydrating the anion, known as the hydrated number, can range from 4 to 9. tandfonline.comtandfonline.comresearchgate.net For the tetrahydroxyborate anion ([B(OH)₄]⁻), a broad hydration distance from 2.9 to 5.4 Å has been observed due to the complex interplay between K⁺, [B(OH)₄]⁻, and water. rsc.org Each hydroxyl group of the [B(OH)₄]⁻ anion can form a four-coordinate hydration structure, similar to water molecules, with nine water molecules directly interacting with the –OH groups and a tenth water molecule situated in an interstitial position. rsc.org

    Boric acid molecules can be hydrated in three different ways: direct hydration, interstitial hydration, and axial hydration, with direct hydration being the most energetically favorable. rsc.orgbohrium.com

    Formation and Characteristics of Contact Ion Pairs with this compound (e.g., Monodentate, Bidentate)

    Two primary types of contact ion pairs have been identified:

    Monodentate Contact Ion Pairs (MCIP): In this configuration, the potassium ion interacts with a single oxygen atom of the borate anion. X-ray scattering data indicates that borate anions coordinate with K⁺ ions in a monodentate fashion, with an average K–B distance of 0.38 nm. tandfonline.comtandfonline.comresearchgate.net Studies combining neutron diffraction with empirical potential structure refinement (EPSR) and DFT calculations have shown that potassium ions and trans-B(OH)₃ tend to form a monodentate contact ion pair with a K–B distance of approximately 3.8 Å. rsc.org This distance remains constant even with changes in solution concentration. rsc.orgbohrium.com

    Bidentate Contact Ion Pairs (BCIP): Here, the potassium ion interacts with two oxygen atoms of the borate anion. This type of pairing is observed between potassium ions and cis-B(OH)₃, with a K–B distance of about 3.4 Å. rsc.org Interestingly, as the solution concentration increases, there is a transformation from bidentate to monodentate contact ion pairs. rsc.orgbohrium.com

    The formation of these ion pairs is a competitive process with the hydration of the individual ions. In more dilute solutions (e.g., water–salt molar ratio of 30), monodentate contact ion pairs are the main species. As the concentration increases (water–salt molar ratio of 14), bidentate contact ion pairs become more prevalent, and at even higher concentrations (water–salt molar ratio of 6), triple contact ion pairs can form. rsc.org

    X-ray Scattering and Neutron Diffraction for Aqueous this compound Solution Structure Analysis

    The detailed structural information about aqueous this compound solutions, including hydration numbers, distances, and ion pairing, is largely derived from advanced scattering techniques.

    X-ray Scattering: This technique is a powerful tool for studying the structure of solutions. tandfonline.com In the context of this compound solutions, X-ray scattering experiments have been performed on solutions with varying salt-to-water molar ratios and at different temperatures. tandfonline.comtandfonline.comresearchgate.net By analyzing the scattering data, researchers can calculate structural parameters such as the distances between different atoms (e.g., K⁺–O, B–O) and the coordination numbers. tandfonline.com However, a limitation of X-ray diffraction is the weaker scattering power of lighter atoms like hydrogen and boron, which can make it challenging to precisely determine their positions in the hydration structure. rsc.org

    Neutron Diffraction: To overcome the limitations of X-ray scattering, neutron diffraction, particularly with hydrogen/deuterium (H/D) isotopic substitution (NDIS), is employed. rsc.org This method is highly sensitive to the positions of hydrogen atoms, providing more detailed information about the water molecule orientation and hydrogen bonding within the hydration shells of the ions. rsc.org The use of ¹¹B isotopes is also crucial to avoid the high neutron absorption of ¹⁰B. rsc.org Combining neutron diffraction data with computer modeling techniques like Empirical Potential Structure Refinement (EPSR) allows for the creation of 3D models of the solution structure at the atomic level, revealing intricate details about ion-water and water-water correlations. rsc.orgrsc.org These combined techniques have been instrumental in identifying the different types of contact ion pairs and understanding the influence of concentration on the solution structure. rsc.orgrsc.org

    Research FindingTechnique(s) UsedReference(s)
    First hydration distance of K⁺ is ~0.29 nm with a coordination number of 8.0.X-ray Scattering tandfonline.comtandfonline.comresearchgate.net
    First hydration distance of K⁺ is ~2.67 Å; coordination number decreases with increasing concentration.X-ray Diffraction, EPSR rsc.orgresearchgate.net
    B–H₂O distance in hydrated borate anion is 0.37–0.38 nm with a hydrated number of 4–9.X-ray Scattering tandfonline.comtandfonline.comresearchgate.net
    Hydrogen bonding between borate and water is stronger than water-water hydrogen bonding.Neutron Diffraction, EPSR, DFT rsc.orgbohrium.com
    K⁺ and trans-B(OH)₃ form monodentate contact ion pairs (K–B distance ~3.8 Å).Neutron Diffraction, EPSR, DFT rsc.org
    K⁺ and cis-B(OH)₃ form both monodentate (~3.8 Å) and bidentate (~3.4 Å) contact ion pairs.Neutron Diffraction, EPSR, DFT rsc.org
    A transition from bidentate to monodentate ion pairs occurs with increasing concentration.Neutron Diffraction, EPSR, DFT rsc.orgbohrium.com
    At different concentrations, monodentate, bidentate, and triple contact ion pairs can be the dominant species.X-ray Diffraction, DFT rsc.org

    Thermochemical and Kinetic Studies of Potassium Tetraborate

    Thermal Decomposition Pathways of Potassium Tetraborate (B1243019) Hydrates

    The thermal behavior of potassium tetraborate hydrates, particularly the tetrahydrate form (K₂B₄O₇·4H₂O), is a complex process involving multiple stages of water loss and structural rearrangement. Understanding these pathways is crucial for its application and processing at elevated temperatures.

    Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are powerful techniques to study the thermal decomposition of materials. For this compound tetrahydrate, TG/DTG (Derivative Thermogravimetry) curves reveal a multi-step decomposition process. dergipark.org.trdergipark.org.tr Non-isothermal analysis performed under a nitrogen atmosphere at various heating rates shows that the compound loses its water of crystallization in distinct stages before the final decomposition of the borate (B1201080) structure at higher temperatures. dergipark.org.tr

    Simultaneous TG-DTA measurements demonstrate that the dehydration process consists of several overlapping steps. researchgate.net For instance, at a heating rate of 5 K/min, the decomposition begins around 50°C and continues up to approximately 450°C. dergipark.org.trresearchgate.net The DTA curve shows corresponding endothermic peaks associated with the energy absorbed during dehydration. The complexity of the TG/DTG curves suggests that multiple mechanisms are at play during the thermal decomposition. dergipark.org.tr

    The thermal dehydration of this compound tetrahydrate is a multi-step process that ultimately yields an amorphous anhydrous this compound. researchgate.netresearchgate.net The process does not involve a simple, single-step loss of all water molecules. Instead, it proceeds through a series of distinct physical and chemical changes. researchgate.net

    The dehydration mechanism has been characterized as a three-step sequence: researchgate.net

    Surface Reaction: The initial step is a solid-state surface reaction, where water molecules begin to leave the crystal surface. This stage is often accompanied by the formation of cracks in the solid material. researchgate.net

    Liquefaction and Autocatalytic Dehydration: As the temperature increases, the compound undergoes a rapid mass loss. This is accompanied by liquefaction, where the salt dissolves in its own water of hydration, forming a gel-like aggregate of powder. researchgate.net This step is considered autocatalytic. researchgate.net

    Diffusion-Controlled Dehydration: The final stage involves the dehydration of the gel powder aggregate. This process is controlled by the diffusion of water through the forming solid, which eventually results in a glassy, amorphous anhydrous this compound. researchgate.net

    Upon further heating to around 815°C, the anhydrous salt fuses into a clear glass. The production of either a puffed, low-density or a denser anhydrous product can be controlled by managing the dehydration stages, particularly the first step. researchgate.net To obtain commercial-grade anhydrous this compound, dehydration is typically carried out in at least two stages. researchgate.net

    Reaction Kinetics and Energetics of this compound Thermal Processes

    The study of reaction kinetics provides quantitative insight into the rates and mechanisms of the thermal decomposition of this compound.

    Determining the kinetic parameters (the "kinetic triplet": activation energy, pre-exponential factor, and reaction model) for the decomposition of this compound tetrahydrate is complicated by its multi-step nature. dergipark.org.trscispace.com Two primary approaches are used: model-fitting and model-free (isoconversional) methods. dergipark.org.tr

    Model-fitting methods attempt to fit experimental data from thermogravimetric analysis to various mathematical models (g(α) functions) that describe solid-state reactions. dergipark.org.tr However, for a complex, multi-step process like the dehydration of this compound tetrahydrate, different kinetic models can yield significantly different values for the apparent activation energy, making this method less suitable for non-isothermal data. dergipark.org.trscispace.com

    Model-free isoconversional methods are considered more reliable for complex reactions. dergipark.org.tr These methods analyze the reaction rate at constant conversion values (α) from experiments at different heating rates. This approach reveals the dependence of the activation energy on the extent of conversion, which can indicate a change in the reaction mechanism as the decomposition progresses. dergipark.org.trdergipark.org.tr For this compound tetrahydrate, the activation energy has been shown to vary significantly with conversion, confirming the complexity of the process. dergipark.org.tr

    The activation energy (Ea) for the thermal decomposition of this compound tetrahydrate varies depending on the specific dehydration step and the analytical method used. Model-free methods show that the activation energy is not constant throughout the reaction. dergipark.org.tr For example, one study using a non-isothermal isoconversional method found that the activation energy decreases from approximately 90 kJ/mol at the beginning of the conversion to around 65 kJ/mol, and then further down to 10 kcal/mol (about 42 kJ/mol) near the end of the process. dergipark.org.tr

    A detailed kinetic analysis that deconvoluted the overlapping steps identified distinct activation energies for each stage of the dehydration process. researchgate.net These findings highlight the different mechanisms controlling each phase of the decomposition.

    Table 1: Activation Energies for the Thermal Dehydration Steps of this compound Tetrahydrate researchgate.net

    Dehydration StepMechanismActivation Energy (Ea)
    Step 1Surface reaction (solid-state)~68 kJ/mol
    Step 2Autocatalytic dehydration with liquefaction~123 kJ/mol
    Step 3Diffusion-controlled dehydration of gel~82 kJ/mol

    Crystallization Kinetics and Nucleation Phenomena in Aqueous this compound Solutions

    The crystallization of this compound tetrahydrate from aqueous solutions is governed by nucleation kinetics, which can be studied by measuring the metastable zone width (MSZW) and the induction period. researchgate.net The MSZW represents the supersaturation range within which spontaneous crystallization is unlikely. researchgate.net

    Using a polythermal method, where the temperature of a saturated solution is lowered at a controlled rate, researchers can determine the MSZW and induction period. researchgate.net The induction period, which is inversely related to the nucleation rate, can then be used to calculate key nucleation parameters. These include the interfacial tension between the crystal and the solution, the Gibbs free energy change for the formation of a critical nucleus (ΔG), the radius of the critical nucleus (r), and the number of molecules in that nucleus (i*). researchgate.net

    Studies have also investigated the effect of impurities on the crystallization process. The presence of ions such as Li⁺ and Ca²⁺ has been shown to decrease the metastable zone width of aqueous this compound solutions. researchgate.net The equilibrium saturation concentration is significantly affected by Ca²⁺ ions, while Li⁺ ions have a lesser effect. researchgate.net This demonstrates that the nucleation kinetics can be influenced by the presence of other dissolved species. researchgate.net

    Metastable Zone Width (MZW) Analysis of this compound Tetrahydrate

    The metastable zone width (MZW) is a critical parameter in crystallization processes, representing the range of supersaturation or subcooling where a solution can exist without spontaneous nucleation. For this compound tetrahydrate (K2B4O7·4H2O), the MZW has been investigated under various conditions to understand its nucleation behavior.

    Studies have shown that the MZW of aqueous solutions of this compound tetrahydrate is influenced by several factors, including saturation temperature, cooling rate, and the presence of impurities. researchgate.net The polythermal method, which involves controlled cooling of a saturated solution, is commonly employed to determine the MZW, defined by the maximum undercooling (ΔTmax) a solution can withstand before crystallization begins. researchgate.netrsc.org

    Research indicates that for this compound tetrahydrate in water, the maximum undercooling (ΔTmax) decreases as the saturation temperature (T0) increases. rsc.org This behavior has been analyzed using various theoretical approaches, including those based on the classical theory of three-dimensional nucleation. researchgate.netrsc.org These models help in correlating the measured MZW with nucleation kinetics. researchgate.net

    The MZW of this compound tetrahydrate has been determined at different temperatures and cooling rates. researchgate.netscispace.com The data obtained from these measurements are crucial for controlling the crystallization process to obtain desired crystal size and quality.

    Table 1: Factors Influencing the Metastable Zone Width of this compound Tetrahydrate

    FactorEffect on MZWReference
    Saturation Temperature An increase in saturation temperature leads to a decrease in the MZW. rsc.org
    Cooling Rate The MZW is dependent on the cooling rate applied during the process. researchgate.netscispace.com
    Impurities The presence of impurities, such as Li+ and Ca2+ ions, can decrease the MZW. researchgate.net

    Induction Period Measurements and Interfacial Tension Derivations for this compound Nucleation

    The induction period (τ) is the time that elapses between the creation of a supersaturated state and the appearance of the first crystals. It is inversely proportional to the rate of nucleation and is a key parameter in understanding crystallization kinetics. researchgate.net For this compound tetrahydrate, induction period measurements have been conducted using the polythermal method with visual observation. researchgate.netscispace.com

    By measuring the induction period at various supersaturation levels, it is possible to derive important thermodynamic parameters based on classical nucleation theory. researchgate.net One of the most significant of these is the interfacial tension (γ) between the crystal and the solution. The interfacial tension is a measure of the energy required to form a new surface and is a critical factor in the nucleation process. researchgate.net

    Once the interfacial tension is determined, other nucleation parameters can be calculated, including:

    Gibbs free energy change for the formation of a critical nucleus (ΔG)*: The energy barrier that must be overcome for a stable nucleus to form. researchgate.netresearchgate.net

    Radius of the critical nucleus (r)*: The minimum size a nucleus must attain to be stable and grow. researchgate.netresearchgate.net

    Number of molecules in the critical nucleus (i)*: The number of molecules required to form a critical nucleus. researchgate.netresearchgate.net

    These parameters provide a detailed insight into the molecular-level events that govern the initial stages of this compound crystallization.

    Impact of Impurities on this compound Nucleation and Crystallization

    The presence of impurities in a crystallization system can significantly affect the nucleation and subsequent growth of crystals. semanticscholar.org In the case of this compound tetrahydrate, the influence of certain impurities has been a subject of study.

    It has been observed that the presence of impurities like lithium (Li+) and calcium (Ca2+) ions in an aqueous solution of this compound tetrahydrate leads to a decrease in the metastable zone width. researchgate.net This narrowing of the MZW suggests that these impurities promote nucleation, likely by reducing the energy barrier for nucleus formation. The effect is more pronounced with increasing impurity concentrations. researchgate.net

    Interestingly, the impact on the equilibrium saturation concentration differs between these two ions. The presence of Ca2+ ions results in a significant change in the equilibrium saturation concentration, whereas the effect of Li+ ions is less pronounced. researchgate.net The interaction of impurities with the solute molecules or existing crystal surfaces can alter the solid-liquid interfacial energy, thereby influencing the nucleation rate. researchgate.net Understanding these effects is crucial for controlling crystallization in industrial processes where feed streams are often not pure.

    Table 2: Effect of Specific Impurities on this compound Tetrahydrate Crystallization

    Impurity IonEffect on Metastable Zone Width (MZW)Effect on Equilibrium Saturation ConcentrationReference
    Lithium (Li+) Decreases MZWLow change researchgate.net
    Calcium (Ca2+) Decreases MZWHigh change researchgate.net

    Application of Classical Theory of Three-Dimensional Nucleation to this compound Systems

    The classical theory of three-dimensional (3D) nucleation provides a fundamental framework for understanding and quantifying the initial stages of crystal formation from a solution. This theory has been successfully applied to analyze the nucleation kinetics of this compound tetrahydrate. researchgate.net

    The theory posits that the formation of a stable crystal nucleus is a result of overcoming an energy barrier, the Gibbs free energy of critical nucleus formation (ΔG*). This energy barrier is directly related to the solid-liquid interfacial energy (γ). researchgate.netresearchgate.net By analyzing experimental data, such as the metastable zone width as a function of the cooling rate, it is possible to extract key nucleation parameters. researchgate.netrsc.org

    Several deterministic models based on classical 3D nucleation theory have been used to interpret the MZW data of this compound tetrahydrate. researchgate.netacs.org These models, including the solute-supply, integral nucleation, and integral nucleation-plus-growth models, provide a consistent way to analyze experimental undercooling data. acs.org

    Furthermore, a novel approach based on classical 3D nucleation has been extended to describe the MZW of solute-solvent systems in the presence of impurities. researchgate.net This approach considers that impurities can affect the nucleation rate by influencing both the kinetic factor (related to the transport of molecules to the nucleus) and the interfacial energy. researchgate.net The analysis of experimental data for this compound tetrahydrate using these theoretical frameworks has provided valuable insights into the mechanisms governing its nucleation. rsc.orgrsc.org

    Advanced Research Applications of Potassium Tetraborate in Chemical and Materials Science

    Role in Metallurgical Fluxes and High-Temperature Processes

    In metallurgy, fluxes are crucial for cleaning and purifying metals during joining processes like welding, soldering, and brazing. Potassium tetraborate (B1243019) serves as a highly effective component in these fluxes.

    Solvent Properties for Metallic Oxides in Potassium Tetraborate Fluxes

    A primary characteristic of anhydrous this compound at elevated temperatures is its capacity to function as an exceptional solvent for a wide array of metallic oxides. borax.comborax.com This property is fundamental to its application in metallurgical fluxes. During high-temperature joining processes, metal surfaces readily oxidize, and these oxide layers can prevent a strong, uniform bond from forming. Borate-containing fluxes work by dissolving these metal oxide impurities, creating a slag that floats to the surface of the molten metal, which can then be easily removed. borax.com By dissolving the oxides, this compound cleanses the metal surface, enabling the molten solder or brazing alloy to wet and flow freely, which is essential for creating a durable and continuous joint. This solvent action is effective for various oxides, making it a versatile component in flux formulations for recovering metals like copper, brass, bronze, and zinc from scrap. borax.com

    Applications in Welding, Soldering, and Brazing of Advanced Alloys with this compound

    This compound is specifically utilized in the formulation of fluxes for joining stainless steel and various non-ferrous metals. borax.comborax.com Its inclusion is particularly advantageous as it helps to avoid the intense "glare" associated with sodium borate-based fluxes, improving visibility and safety during the joining process. borax.comborax.com The compound can be a key ingredient in both dry and paste fluxes. borax.com Research has also focused on substituting boric acid and borax (B76245) in flux compositions with this compound, as it readily dissolves metallic oxides at high temperatures. google.com

    Table 1: Properties of this compound in Metallurgical Applications
    PropertyDescriptionApplication Benefit
    Excellent Solvent for Metallic OxidesAt high temperatures, it dissolves a wide range of metallic oxides. borax.comborax.comCleans metal surfaces, ensuring a strong and uniform bond in welding, soldering, and brazing.
    Fluxing AgentCombines with impurities at relatively low temperatures to form a slag that can be skimmed off. borax.comPurifies metals by removing oxides and extraneous impurities. borax.com
    Glare ReductionAvoids the intense glare associated with sodium borate (B1201080) fluxes. borax.comborax.comImproves visibility and safety during welding and brazing operations. borax.comborax.com
    Cover FluxWhen molten, it forms a protective layer on the surface of molten steel and ingots. borax.comPrevents air oxidation on the metal surface during cooling and solidification. borax.com

    Contributions to Lubricant and Tribological Systems

    The tribological properties of this compound have led to its use as a sophisticated additive in industrial and automotive lubricants, where it enhances performance under demanding conditions.

    Development of Load-Carrying and Anti-Wear Additives based on this compound

    When dispersed in a very finely divided state, potassium borates significantly improve the load-carrying, anti-corrosion, and anti-wear properties of gear lubricants. borax.comborax.com Studies have shown that as a lubricant additive, potassium borate nanoparticles exhibit excellent extreme pressure capacity and provide better anti-wear and friction-reducing properties than conventional additives like zinc dithiophosphate (B1263838) (ZDDP). researchgate.net These boron-containing additives are valued for their ability to reduce friction, sludge formation, and rust. americanborate.com The synergistic effect of potassium borate with other materials, such as graphene, is also being explored to create advanced lubricant additives for demanding applications like marine diesel engines. researchgate.net

    Formation of Resilient Films on Metal Surfaces by Potassium Borates

    Under extreme pressure and high-load conditions, potassium borates interact with metal load-bearing surfaces to form a film of extraordinary resilience. borax.comborax.comtrcc.com This tenacious film provides outstanding load-carrying capacity and wear protection. borax.comborax.com The protective mechanism involves the formation of a boundary film on the wearing surfaces. semanticscholar.org Analysis of these films reveals that they are composed of compounds such as boric oxide (B₂O₃), iron borides (FexBy), and iron oxides (Fe₂O₃). researchgate.net The formation of this resilient, easy-shearing film is critical to its excellent lubricating properties and load-carrying capacity. researchgate.nettrcc.com

    Table 2: Tribological Research Findings on Potassium Borate Additives
    Research FocusKey FindingsReference
    Anti-Wear PropertiesPotassium borate demonstrates good anti-wear function due to the formation of a film containing boron, potassium, oxygen, and iron. semanticscholar.org semanticscholar.org
    Comparison with ZDDPPotassium borate nanoparticles (nPB) showed excellent extreme pressure capacity and better anti-wear and friction-reducing properties than ZDDP in polyalphaolefin (PAO) oil. researchgate.net researchgate.net
    Protective Film CompositionThe boundary protecting films formed by nPB are composed of easy-shearing compounds: B₂O₃, FexBy, and Fe₂O₃. researchgate.net researchgate.net
    Film Formation MechanismUnder extreme conditions, potassium borates interact with metal surfaces to form a resilient film that provides outstanding load-carrying capacity and wear protection. borax.comborax.comtrcc.com borax.comborax.comtrcc.com

    Electrochemical and Energy Storage Applications of this compound

    Recent research has illuminated the potential of this compound in advanced electrochemical systems, moving beyond its traditional industrial roles.

    This compound has been effectively used as an electrolyte in the process of electrochemical water splitting, particularly for the Oxygen Evolution Reaction (OER). In near-neutral conditions (pH ≈ 9.2), a potassium borate electrolyte provides a suitable medium for highly efficient OER catalysts. The addition of the compound to the electrolyte has been shown to enhance the catalytic activity for oxygen evolution. The buffering capacity of the borate electrolyte is crucial as it helps to stabilize the pH at the electrode-electrolyte interface, which is vital for sustained catalytic performance.

    Furthermore, this compound serves as a valuable tool for materials scientists in the development of next-generation energy storage devices. It has been used to tune the pore structure of carbon foams, which are subsequently used as electrodes in supercapacitors. The ability of this compound to influence the formation of these porous architectures during synthesis is critical for achieving the high specific capacitance and power density required in advanced supercapacitors.

    Electrolyte in Water Splitting Reactions for Enhanced Oxygen Evolution

    The development of efficient electrocatalysts for the oxygen evolution reaction (OER) is a significant challenge, particularly under neutral or near-neutral pH conditions. rsc.org In this context, potassium borate electrolytes have emerged as a promising medium for enhancing OER performance. Research has demonstrated the successful use of a pH-near-neutral potassium borate electrolyte (K-Bi, pH = 9.2) to facilitate the OER with high efficiency. rsc.org

    In one study, a NiFe layered double hydroxide (B78521) (LDH) catalyst in a 0.1 M potassium borate electrolyte delivered a 1 mA cm⁻² current density with an overpotential of 376 mV, a performance superior to that of the benchmark ruthenium oxide (RuO₂) catalyst under the same conditions. rsc.org The potassium borate electrolyte contributes to this enhanced activity through several mechanisms. Its high buffering capacity helps to stabilize the interfacial pH during the proton-producing OER, creating a more favorable local environment for the reaction. researchgate.net Furthermore, the borate ions themselves, along with other species that can be introduced into the electrolyte, can activate interfacial water molecules, further promoting the OER. researchgate.net While alkaline electrolytes like potassium hydroxide (KOH) are common for OER, where potassium ions have been shown to insert into catalyst structures, potassium borate provides a near-neutral alternative that can support high-performance, earth-abundant OER catalysts. rsc.orgnih.gov

    Precursor for Hierarchical Carbon Foams in Supercapacitors

    Information on the specific use of this compound as a precursor for creating hierarchical carbon foams for supercapacitors is not available in the provided search results. Research on hierarchical porous carbon materials for energy storage often involves carbon precursors such as bacterial cellulose (B213188) or waste polyurethane, which are then treated through processes like co-carbonization and activation with potassium hydroxide. rsc.orgnih.gov

    Nuclear Engineering Applications of this compound

    Neutron Absorption Properties for Reactor Safety Systems

    This compound is utilized in nuclear engineering primarily for its excellent neutron absorption capabilities. borax.comborax.comscribd.comscribd.com This property is crucial for controlling nuclear reactions and ensuring reactor safety. borates.today The effectiveness of this compound as a neutron absorber stems from its high concentration of boron, specifically the Boron-10 (¹⁰B) isotope. epj-conferences.org

    The ¹⁰B isotope has a very large thermal neutron absorption cross-section of approximately 3,845 barns. epj-conferences.org The "cross-section" in this context is a measure of the probability of a neutron-nucleus interaction, with the "barn" being the standard unit of measurement (1 barn = 10⁻²⁸ m²). wikipedia.org This high cross-section means that ¹⁰B is highly effective at capturing thermal neutrons that would otherwise contribute to the nuclear fission chain reaction. epj-conferences.org

    Due to its high purity, high boron content, and significant neutron-absorbing capacity, this compound is specifically used in emergency shutdown systems for nuclear-powered ships. borax.comborax.comscribd.comscribd.com In the event of a potential reactivity excursion, a solution of this compound can be injected into the reactor core to rapidly absorb neutrons and halt the fission process, preventing a criticality incident. borates.todayepj-conferences.org

    Table 1: Properties of this compound Relevant to Nuclear Applications An interactive data table based on the data in the text.

    PropertyValue/DescriptionCitation
    Chemical Formula K₂B₄O₇·4H₂O scribd.com
    Boric Oxide (B₂O₃) Content 45.58% borax.com
    Potassium Oxide (K₂O) Content 30.83% borax.com
    Primary Function Thermal Neutron Absorber borax.comscribd.com
    Key Isotope Boron-10 (¹⁰B) epj-conferences.org
    ¹⁰B Thermal Neutron Cross-Section ~3845 barns epj-conferences.org
    Specific Application Emergency Shutdown Systems borax.comborax.comscribd.com

    Solubility Considerations for Boron Concentration in Nuclear Environments

    Effective management of boron concentration is critical for controlling reactivity in Pressurized Water Reactors (PWRs). epj-conferences.org Boron, typically as boric acid, is dissolved in the primary coolant to control the reactor during startup, power changes, and shutdown. epj-conferences.org For emergency systems, the chosen boron compound must be highly soluble in water to allow for the rapid delivery of a high concentration of boron into the reactor core. borax.comborax.comscribd.com

    This compound is valued in these applications for its high aqueous solubility, which is greater than that of borax (sodium tetraborate). borax.comborax.comscribd.comscribd.com At room temperature, the solubility of this compound tetrahydrate is 17.8% by weight in water. borax.com This high solubility ensures that a concentrated solution can be prepared and remain stable, ready for injection without the risk of precipitation that could clog system components. This characteristic is a key reason for its selection for emergency shutdown systems in nuclear-powered vessels. borax.comscribd.comscribd.com

    Analytical Chemistry Methodologies Involving this compound

    Utilization as Primary Standards in Titrimetric Procedures

    In the field of analytical chemistry, particularly in acid-base titrimetry, this compound is often recommended for use as a primary standard. borax.comborax.comscribd.com A primary standard is a highly pure and stable compound used to accurately determine the concentration of a solution (a secondary standard). seattlepi.comquora.com

    The suitability of this compound for this role is due to several of its chemical properties. When dissolved in water, it hydrolyzes to form a mildly alkaline solution with a relatively constant pH, making it an excellent buffering agent. borax.comborax.comscribd.com For instance, a 2% (by weight) solution of this compound has a pH of 9.2, which changes only slightly with concentration. borax.comborax.com This stable pH allows for precise and reproducible neutralization reactions when titrating against an acid. stackexchange.com

    The key characteristics that make a compound suitable as a primary standard, all of which are met by high-purity this compound, include:

    High Purity: Ensures that the weighed mass corresponds directly to the number of moles of the substance. seattlepi.com

    Stability: It is stable under normal conditions and does not readily absorb moisture or react with components of the atmosphere, ensuring the weighed mass remains constant. borax.comseattlepi.com

    High Molar Mass: The relatively high molar mass (305.5 g/mol for the tetrahydrate) minimizes weighing errors. borax.comseattlepi.com

    Known Stoichiometry: It reacts with acids in a predictable and complete manner. stackexchange.com

    Because of these properties, this compound serves as a reliable reference material for the standardization of strong acid solutions. borax.comscribd.com

    Role in Chromatographic Elution and Biochemical Separations

    This compound, primarily through the formation of borate buffers, serves a specialized role in the field of analytical separations. In ion chromatography, borate eluents are particularly useful for the analysis of anions in complex matrices, such as borated waters found in nuclear power applications. An automated method for generating a tetraborate eluent involves the in-line reaction of boric acid with a generated potassium hydroxide solution. thermofisher.com This process forms a this compound eluent that is free from carbonate contamination, which can interfere with chromatographic analysis. thermofisher.com The use of a carbonate-free eluent leads to a more stable baseline and consistent peak response, thereby improving the reliability of peak area integration. thermofisher.com This technique allows for gradient elution by holding the boric acid concentration constant while varying the potassium hydroxide concentration, a process that is difficult to achieve with manually prepared eluents. thermofisher.com

    The buffering capacity of this compound solutions is a key attribute for their use in these applications. borax.comborax.com When dissolved in water, this compound hydrolyzes to form a mildly alkaline solution with a relatively constant pH, making it an excellent buffering agent for analytical procedures. borax.comborax.comscribd.com This property is crucial for maintaining stable conditions during chromatographic separations, ensuring reproducible retention times and peak shapes.

    Advanced Turbidimetric Methods for Cation Analysis Utilizing Borate Buffers

    Borate buffers, including those prepared from this compound, play a crucial role in advanced turbidimetric methods for the analysis of specific cations. A notable application is in the quantitative determination of potassium ions in biological samples like blood serum. researchgate.netscielo.br In this method, a borate buffer, such as one made from sodium tetraborate, is used to maintain a basic medium (e.g., pH 9.1). researchgate.netscielo.br Under these alkaline conditions, an analytical reagent like sodium tetraphenylborate (B1193919) is introduced, which reacts with potassium ions to form a fine, white precipitate of potassium tetraphenylborate. elabscience.com

    This precipitate remains as a stable suspension, and the resulting turbidity of the solution is directly proportional to the concentration of potassium ions in the original sample. elabscience.com The turbidity can be measured spectrophotometrically at a specific wavelength, such as 700 nm, and the potassium concentration is then determined by comparing the measurement to a calibration curve. researchgate.netscielo.br The borate buffer is essential in this process to ensure the reaction proceeds optimally and the precipitate remains stable for accurate measurement.

    Applications in Agricultural Science and Soil Chemistry

    Boron Micronutrient Delivery in Fertilizers using this compound

    While various boron-containing compounds are used in agriculture, this compound offers the dual benefit of supplying both potassium and boron, both of which are essential for plant health. greatplainssoilfertility.org The solubility of the boron source is a critical factor in its effectiveness as a fertilizer. Highly soluble sources provide readily available boron to the plants. cankatgubre.com this compound is noted for being more soluble in water than borax (sodium tetraborate), which can enhance its utility in certain fertilizer formulations. borax.com The even distribution of boron in the soil is crucial, as there is a narrow range between deficiency and toxicity for this micronutrient. phytojournal.com Homogeneous fertilizer granules that incorporate a boron source like this compound can provide a more uniform application compared to simple blends of different fertilizer particles. greatplainssoilfertility.org

    Boron SourceChemical Formula% Boron (Typical)Solubility in Water
    BoraxNa₂B₄O₇·10H₂O11Soluble
    Boric AcidH₃BO₃17Soluble
    ColemaniteCa₂B₆O₁₁·5H₂O10-16Slightly Soluble
    SoluborNa₂B₈O₁₃·4H₂O20-21Very Soluble
    This compoundK₂B₄O₇·4H₂O~11Soluble

    This table presents a selection of common boron fertilizers for comparative purposes.

    Soil Amendment and Plant Nutrient Uptake Enhancement by this compound

    The application of this compound as a soil amendment addresses the need for both potassium and boron. Potassium is a macronutrient vital for numerous plant functions, including carbohydrate and protein synthesis, enzyme activation, and maintaining charge balance within plant cells. osu.eduagmin.com.au Boron, supplied by this compound, has a direct impact on the uptake of other nutrients, most notably potassium. cropnutrition.com

    Research has shown that an adequate supply of boron is necessary for the optimal functioning of enzymatic systems in plant roots that are responsible for nutrient uptake. cropnutrition.com Specifically, boron plays a key role in the activity of a system that creates an electrochemical gradient across root cell membranes, which is the driving force for the active transport of potassium into the roots. cropnutrition.com When boron is deficient, this driving force is significantly diminished, leading to reduced potassium uptake. cropnutrition.com Therefore, applying a fertilizer containing both potassium and boron, such as this compound, can lead to more efficient utilization of the supplied potassium. cropnutrition.com Furthermore, adequate boron nutrition supports robust root growth, which in turn enhances the plant's ability to explore the soil for water and other nutrients. cropnutrition.com

    Role in Plant Disease Management and Biopreservation

    Antibacterial Mechanisms Against Phytopathogens by this compound

    This compound has demonstrated significant antibacterial activity against several important plant pathogens, particularly those causing soft rot diseases, such as bacteria from the genera Pectobacterium and Dickeya. nih.govmicrobiologyresearch.org Studies have shown that this compound can effectively inhibit the growth of these bacteria in vitro and reduce disease severity on crops like tomatoes and potatoes. nih.govfrontiersin.orgnih.gov

    The mode of action of this compound against these phytopathogens is multifaceted. One primary mechanism involves the disruption of bacterial cell membranes. frontiersin.orgresearchgate.net Transmission electron microscopy has revealed that treatment with this compound leads to damage to the cell membrane, resulting in the extrusion of cytoplasmic material and abnormal cell structure. frontiersin.orgresearchgate.net

    Another proposed antibacterial mechanism is the disruption of protein synthesis. microbiologyresearch.orgnih.gov Research on Pectobacterium has identified that resistance to this compound is associated with point mutations in genes that encode for peptide chain release factor 2 and its methyltransferase. microbiologyresearch.orgnih.gov This suggests that this compound's inhibitory action may involve the disruption of translation activity within the bacterial cell. microbiologyresearch.orgnih.gov It has been observed that different species and even genera of bacteria exhibit varying sensitivity to this compound. For instance, Pectobacterium species have been found to be more sensitive to inhibition by this compound than Dickeya species. nih.govmicrobiologyresearch.org

    PhytopathogenDisease CausedEfficacy of this compound
    Pectobacterium carotovorumBacterial Soft RotComplete inhibition of growth at 100 mM. frontiersin.orgresearchgate.net
    Pectobacterium atrosepticumPotato Blackleg and Soft RotGrowth effectively suppressed. nih.gov
    Pectobacterium brasilienseSoft RotGrowth effectively suppressed. nih.gov
    Dickeya dadantiiSoft RotLess effective at inhibiting growth compared to Pectobacterium. nih.gov

    Antifungal Efficacy in Post-Harvest Crop Protection with this compound

    This compound has demonstrated significant potential as an antifungal agent for controlling post-harvest diseases in various crops. Research has shown its effectiveness against a range of fungal and bacterial pathogens that cause decay in fruits and vegetables. Studies have highlighted its potency in managing diseases such as grey mould in grapes and tomatoes, decay in melons, citrus green mould, and mango anthracnose. nih.gov The application of this compound can serve as a viable alternative to synthetic fungicides for the control of post-harvest diseases. researchgate.net

    The mode of action of borates, including this compound, involves the inhibition of key fungal processes. Research on Colletotrichum gloeosporioides, the fungus causing anthracnose in mangoes, revealed that borate treatment inhibited spore germination and the elongation of germ tubes. researchgate.net Furthermore, it was observed to delay nuclear division and impair endocytosis in the fungal conidia. researchgate.net Ultrastructural studies of conidia treated with borate showed abnormalities such as an increase in vacuoles, cytoplasmic disintegration, mitochondrial degradation, and plasmolysis. researchgate.net This evidence suggests that the antifungal activity of this compound is linked to causing oxidative damage and disrupting cellular processes within the fungal pathogen. researchgate.net

    The efficacy of this compound has been evaluated against several specific plant pathogens. For instance, it has been shown to alleviate soft-rot disease caused by Pectobacterium carotovorum on tomato fruits. nih.gov It is also effective in inhibiting the growth of other bacteria in the Pectobacterium genus, although it is less effective against Dickeya species. nih.gov The inhibitory effects are attributed to the borate component, not just the presence of potassium. nih.gov

    The table below summarizes findings from various studies on the antifungal and antibacterial efficacy of this compound in post-harvest applications.

    CropPathogenDiseaseReference
    MangoColletotrichum gloeosporioidesAnthracnose researchgate.net
    TomatoPectobacterium carotovorumSoft-rot nih.gov
    GrapeBotrytis cinereaGrey Mould nih.gov
    MelonNot specifiedDecay nih.gov
    CitrusPenicillium spp.Green Mould nih.gov
    PomegranateConiella granatiFruit and Crown Rot penpublishing.net

    Wood Preservation and Pest Deterrence Using this compound

    Boron compounds, including this compound, are widely utilized as wood preservatives due to their efficacy against a broad spectrum of wood-destroying organisms. borax.comwoodpreservation.ca this compound tetrahydrate is specifically noted for its use in wood preservation. researchgate.net These compounds offer protection against both insect infestations and fungal decay, enhancing the durability and service life of wood products. woodpreservation.catimelesswoodcare.com

    The mechanism by which borates deter wood-consuming insects, such as termites and wood-boring beetles, involves the disruption of their digestive processes. permachink.com Boron kills the symbiotic bacteria in the insects' guts that are necessary for digesting cellulose, the primary component of wood. permachink.com There is also evidence that boron interferes with the insects' metabolic systems. permachink.com This mode of action ensures that once treated, the wood is protected from future infestations as long as the borate compound remains present. permachink.com

    In the case of decay fungi, the presence of boron disrupts the production of enzymes that the fungi require to extract nutrients from the wood. permachink.com This action effectively starves the fungi, leading to their rapid death, often within a day or two of exposure. permachink.com Borates are effective against various types of fungi, including those that cause wood rot. borax.com

    The water-soluble nature of borates like this compound allows them to penetrate deep into the wood fibers through a process of diffusion, providing thorough and long-lasting protection. borax.comwoodpreservation.ca They can be used to treat both solid wood and engineered wood products. borax.com

    Organism TypeTarget OrganismMechanism of ActionReference
    InsectTermites, Wood-boring beetles, Carpenter antsDisrupts digestion by killing cellulose-digesting bacteria; interferes with metabolism. borax.comtimelesswoodcare.compermachink.com
    FungiDecay fungi (e.g., wood rot)Disrupts cellular production of enzymes needed to extract nutrients from wood. borax.compermachink.com

    Emerging Applications in Materials Science and Engineering

    Integration in Advanced Boron-Based Materials

    This compound serves as a precursor or integral component in the synthesis of advanced boron-based materials. In the field of advanced ceramics, borates are fundamental to the molecular structure of materials like borides and carbides. borax.com For example, boron carbide (B4C), known for its extreme hardness, is used in applications such as control rod pellets and shielding in the nuclear industry. borax.com Boron nitride, another advanced ceramic, exists in hexagonal and cubic forms, both offering high electrical and corrosion resistance. borax.com The synthesis of these high-performance materials often involves borate compounds as a source of boron. Additionally, this compound can be used to synthesize carbon foams with hierarchical pores, which are valuable for applications like supercapacitors, by helping to tune the pore structure. sigmaaldrich.com

    Role in Ceramics and Glass Manufacturing Processes

    This compound plays a crucial role in the manufacturing of traditional ceramics and glass. Borates are key ingredients in producing fiberglass, glass, and various ceramic products. borax.com In ceramic glazes, borates act as a strong fluxing agent, reducing the melting temperature and initiating glass formation early in the melting process. borax.comingentaconnect.com This is particularly important in low-melting glazes. The addition of boron improves the gloss of the glaze, increases its resistance to thermal shock, and promotes better interaction between the glaze and the ceramic body, which helps to prevent crazing.

    Another key function of borates is to reduce the thermal expansion coefficient of the coating, which is vital for achieving a good "thermal fit" between the glass and the ceramic body. borax.com In the production of advanced ceramics, such as electronic ceramics and ceramic-matrix composites, borates are an integral part of the molecular structure. borax.com Because many borates are water-soluble, they are often "fritted"—melted with other raw materials and then quenched in water—before being incorporated into glazes. borax.com Potassium borates are also common ingredients in various types of ceramics.

    Application AreaFunction of this compoundBenefitReference
    Ceramic GlazesActs as a fluxing agentLowers melting temperature, initiates glass formation. borax.comingentaconnect.com
    Ceramic GlazesReduces thermal expansionEnsures good "thermal fit" between glaze and ceramic body, prevents crazing. borax.com
    Ceramic ProductsComponent of molecular structureIncreases mechanical strength. borax.com
    Glass ManufacturingKey ingredientEssential for fiberglass and specialty glass production. borax.com

    Contributions to Electronics and Aerospace Materials

    The unique properties of boron, delivered via compounds like this compound, make it valuable in the electronics and aerospace sectors. Boron is used in specialized applications in aeronautics, military vehicles, and electronics. researchgate.net this compound is specifically identified for use in the aerospace industry, as evidenced by its listing as an aerospace adhesive and compound. aerospace-adhesive.com

    In nuclear applications, which have overlap with both the aerospace and naval sectors, the boron in this compound acts as an excellent absorber of thermal neutrons. borax.comborax.com This property, combined with its high aqueous solubility, allows it to be used for emergency shutdowns in nuclear-powered vessels. borax.comborax.com The ability to generate high concentrations of boron makes it particularly effective for this purpose. borax.com

    Comparative Research and Future Directions in Potassium Tetraborate Studies

    Comparative Analysis with Other Borate (B1201080) Compounds

    Potassium tetraborate (B1243019) and sodium tetraborate, commonly known as borax (B76245), are both alkali metal borates with significant industrial applications. However, they exhibit key differences in their chemical structure and, consequently, their functional roles in various processes.

    Structurally, while both are tetraborates, the anionic structure of borax in its hydrated form is more accurately described as the tetrahydroxy tetraborate anion, [B₄O₅(OH)₄]²⁻. borax.com In aqueous solutions, potassium tetraborate hydrolyzes to form a mildly alkaline solution, which can neutralize acids and lower the pH of strong alkalis. borax.comrsc.org

    A primary differentiator in their application is the presence of the potassium cation in this compound versus the sodium cation in borax. This distinction is crucial in applications where sodium salts are undesirable. borax.com For instance, in metallurgy, this compound is preferred in welding, soldering, and brazing fluxes for stainless steel and non-ferrous metals because it does not produce the characteristic "glare" associated with sodium borate. borax.comrsc.org

    Furthermore, this compound demonstrates higher solubility in water compared to borax. borax.com This property allows for the preparation of more concentrated solutions, which is advantageous in various industrial formulations. When dissolved in water, a 2% (by weight) solution of this compound has a pH of 9.2, a value that remains relatively constant with changes in concentration, making it an excellent buffering agent. borax.com

    Table 1: Comparative Properties of this compound and Sodium Tetraborate (Borax)

    Feature This compound Sodium Tetraborate (Borax)
    Cation Potassium (K⁺) Sodium (Na⁺)
    Anion Structure (Hydrated) Contains the tetraborate anion, which hydrolyzes to B(OH)₃ and B(OH)₄⁻ in solution. Contains the tetrahydroxy tetraborate anion [B₄O₅(OH)₄]²⁻. borax.com
    Solubility in Water Higher than borax. borax.com Lower than this compound.
    Key Application Difference Used when sodium salts are undesirable, such as in certain metallurgical fluxes to avoid glare. borax.comrsc.org Widely used in various applications, but the sodium content can be a limiting factor.
    Buffering Capacity Excellent buffering agent, maintaining a relatively constant pH in solution. borax.com Also a good buffering agent.

    The family of potassium borates includes several compounds with distinct structural and chemical characteristics, primarily determined by the arrangement of the borate anions. This compound, potassium pentaborate, and potassium metaborates are notable examples.

    The fundamental structural difference lies in their anionic units. This compound is characterized by the presence of the cyclic tetramer anion, B₄O₅(OH)₄²⁻. nih.gov In contrast, potassium pentaborate features a more complex, chain-like polyanion, [B₅O₆(OH)₄]⁻, which is composed of two six-membered rings linked by a common BO₄ tetrahedron. nih.govpsu.eduborates.today This structural variance arises from the different molar ratios of boric acid to potassium hydroxide (B78521) used during their synthesis. nih.gov

    Potassium metaborate (B1245444), with the chemical formula K₂B₂O₄, represents a simpler borate structure. dergipark.org.tr In aqueous solutions, potassium metaborate provides the metaborate ion, B(OH)₄⁻. The nature of the cation plays a significant role in the behavior of metaborate solutions; for instance, in potassium metaborate solutions, complex ion clusters composed of two potassium ions and one metaborate ion can form.

    These structural differences lead to varied chemical properties and applications. For example, potassium pentaborate is recognized for its non-linear optical properties, making it suitable for applications in laser technology to convert laser radiation to UV and vacuum UV wavelengths. borax.com Both this compound and pentaborate are used as fluxes in metallurgy and as components in lubricants. rsc.orgontosight.ai The choice between them often depends on the specific requirements of the application, such as the desired melting point of the flux or the performance characteristics of the lubricant.

    Table 2: Structural and Chemical Comparison of Potassium Borates

    Compound Chemical Formula (Hydrated) Anionic Structure Key Structural Feature
    This compound K₂B₄O₇·4H₂O nih.gov B₄O₅(OH)₄²⁻ nih.gov Cyclic tetramer. nih.gov
    Potassium Pentaborate KB₅O₈·4H₂O nih.gov [B₅O₆(OH)₄]⁻ nih.gov Chain-like with two six-membered rings linked by a BO₄ tetrahedron. nih.govpsu.edu
    Potassium Metaborate K₂B₂O₄ dergipark.org.tr B(OH)₄⁻ (in solution) Simple borate anion in solution.

    Interdisciplinary Research Frontiers for this compound

    The unique properties of this compound have positioned it at the forefront of various interdisciplinary research fields, extending beyond its traditional industrial uses.

    Agriculture and Plant Pathology : Research has demonstrated the efficacy of this compound in controlling bacterial soft rot diseases in vegetables, caused by pathogens such as Pectobacterium and Dickeya. core.ac.uk Studies are ongoing to understand the mechanism of its antibacterial action and the potential for developing resistance in these plant pathogens. borax.comresearchgate.net It also serves as a source of boron, an essential micronutrient for plant growth, in specialized fertilizers where sodium is undesirable. nih.gov

    Materials Science and Engineering : In the realm of materials science, this compound is a key component in the manufacturing of specialized glass and ceramics, enhancing their durability and thermal resistance. Innovations are focused on developing new formulations of this compound to produce glass with superior properties for applications in extreme environments, such as industrial furnaces and solar panels. dergipark.org.tr

    Nuclear Engineering : Due to its high boron content and good aqueous solubility, this compound is utilized in emergency shutdown systems for nuclear-powered vessels. Boron is an excellent absorber of thermal neutrons, and this compound solutions can be employed to control nuclear reactions.

    Biomedical and Toxicological Research : Studies have investigated the genetic and biochemical effects of this compound on human cells. Research on human blood cell cultures has indicated that at certain concentrations, it is not genotoxic and may even exhibit antioxidant properties. Further research is needed to fully elucidate its biological mechanisms and potential therapeutic applications.

    Methodological Advancements in this compound Characterization

    The understanding of this compound's structure and behavior has been significantly enhanced by the application of advanced analytical and computational techniques.

    Spectroscopic and Diffraction Techniques : Standard methods for the structural characterization of this compound include X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR). nih.gov These techniques are essential for identifying the crystalline structure and the nature of chemical bonds within the compound.

    Computational Modeling : The behavior of this compound in aqueous solutions has been elucidated through computational methods such as Density Functional Theory (DFT) and Empirical Potential Structure Refinement (EPSR). nih.gov These models have been instrumental in understanding the interactions between potassium ions and borate anions, revealing the formation of monodentate and bidentate contact ion pairs. nih.gov

    Neutron Diffraction : To overcome some of the limitations of X-ray diffraction in locating lighter atoms, H/D isotopic substitution neutron diffraction has been employed. This technique provides more accurate information on the hydration of borate ions and the structure of water in concentrated this compound solutions.

    Nucleation and Crystallization Studies : The kinetics of this compound tetrahydrate nucleation and crystallization have been investigated using polythermal methods. rsc.org Understanding the metastable zone width is crucial for controlling the crystallization process in industrial production to achieve high purity and desired crystal morphology. rsc.org

    Unexplored Research Avenues and Potential Innovations in this compound Chemistry

    The versatility of this compound opens up several avenues for future research and innovation.

    Advanced Materials Development : There is potential for creating novel materials by incorporating this compound into polymer composites or developing new glass and ceramic formulations with enhanced properties. Innovations in this area could lead to materials with improved thermal stability, mechanical strength, and chemical resistance for specialized applications. dergipark.org.tr

    Nanotechnology and Biomedicine : The potential applications of this compound in nanotechnology and biomedicine are largely unexplored. Research could focus on the synthesis of this compound nanoparticles and their use in drug delivery systems, as well as further investigation into their antimicrobial and therapeutic properties.

    Sustainable Chemical Processes : The development of more sustainable and efficient synthesis methods for this compound is an ongoing area of interest. This includes the optimization of cyclic processes that minimize waste and improve yield through the recovery and reuse of byproducts.

    Mechanism of Action Studies : A deeper understanding of the molecular mechanisms underlying the antibacterial and antifungal properties of this compound could lead to the development of more effective and targeted applications in agriculture and medicine. borax.comresearchgate.net Investigating its interactions with biological membranes and cellular processes at a molecular level remains a key research frontier.

    Q & A

    Basic: What are the standard laboratory synthesis methods for potassium tetraborate, and how can stoichiometric ratios be optimized?

    Methodological Answer:
    this compound (K₂B₄O₇) is synthesized via the reaction between potassium hydroxide (KOH) and boric acid (H₃BO₃). A typical protocol involves dissolving KOH in water, gradually adding H₃BO₃ under controlled heating (60–80°C), and crystallizing the product. To optimize yields, a 10–20% stoichiometric excess of boric acid is recommended to compensate for boron volatility during synthesis . Purification involves recrystallization from aqueous solutions. Analytical-grade reagents and precise pH monitoring (target pH ~9–10) ensure product purity .

    Basic: How is this compound utilized in anion-exchange chromatography for carbohydrate analysis?

    Methodological Answer:
    In anion-exchange chromatography, this compound serves as a buffering eluent to separate reducing sugars (e.g., N-acetyl glucosamine). A gradient elution system employs two mobile phases: (A) 0.3 M and (B) 0.9 M this compound, with a flow rate of 0.7 mL/min. The gradient transitions from 90% A to 90% B over 35 minutes, followed by post-column derivatization using cubicine-CHONATE and detection at 560 nm . This method enhances resolution of monosaccharides but requires pH stabilization with Tris or sodium bicarbonate to prevent baseline drift .

    Advanced: How can researchers address pH instability in this compound-based eluents during chromatographic separations?

    Methodological Answer:
    pH instability in this compound eluents arises from borate equilibria shifts. To stabilize pH:

    • Add 5–10 mM Tris or Bis Tris buffers to maintain pH 8.5–9.5.
    • Pre-saturate columns with borate buffer to minimize stationary-phase interactions.
    • Monitor pH dynamically using in-line probes and recalibrate eluent batches. Evidence shows sodium bicarbonate (10 mM) also improves pH consistency without interfering with UV detection .

    Advanced: What are the effects of gamma or electron irradiation on this compound solutions, and how are decomposition products characterized?

    Methodological Answer:
    Under fast electron or gamma irradiation (e.g., 1–5 MeV), this compound undergoes radiolysis, producing borate radicals (•B(OH)₃⁻) and hydrogen peroxide (H₂O₂). Experimental setups involve irradiating 0.1–1 M solutions in sealed quartz cells and analyzing decomposition via:

    • UV-Vis spectroscopy for radical detection.
    • Titrimetry for H₂O₂ quantification.
    • Ion chromatography for borate speciation. Data from 0.5 M solutions irradiated at 10 kGy show 15–20% degradation, with stability enhanced in alkaline conditions (pH >10) .

    Basic: Why is this compound preferred over boric acid in measuring chitinase activity?

    Methodological Answer:
    this compound specifically binds N-acetyl glucosamine (NAG), the primary product of chitinase activity, enabling selective quantification via colorimetric assays (e.g., Morgan-Elson method). In contrast, the DNS method detects all reducing sugars, leading to overestimations. Protocols involve incubating enzyme-substrate mixtures with 0.8 M this compound at 100°C for 5 minutes, followed by absorbance measurement at 585 nm. This method achieves 95% specificity for NAG .

    Advanced: How can researchers resolve contradictions between chitinase activity data from this compound and DNS methods?

    Methodological Answer:
    Discrepancies arise because DNS detects all reducing sugars, while this compound targets NAG. To reconcile

    • Cross-validate using HPLC with a borate-gradient column to quantify NAG exclusively .
    • Normalize DNS results by subtracting background reducing sugars (e.g., glucose) via control assays.
    • Use kinetic models to differentiate primary (NAG) and secondary hydrolysis products .

    Basic: What role does this compound play as a flux in metallurgical processes?

    Methodological Answer:
    As a flux, this compound lowers the melting point of metal oxides during brazing or welding. A common formulation mixes K₂B₄O₇ with sodium tetraborate (Na₂B₄O₇) at a 3:1 ratio. The flux is applied as a slurry (20% w/v in water) to joints before heating to 800–1000°C. This prevents oxidation and enhances wetting by forming a low-melting borate glass phase .

    Advanced: What strategies improve thermal stability during high-temperature synthesis of rare-earth borates using this compound?

    Methodological Answer:
    For synthesizing La/Eu-doped borates, excess this compound (10–20% above stoichiometry) compensates for boron loss at high temperatures (>900°C). Reactions are conducted in platinum crucibles under inert gas (Ar) to prevent oxidation. Post-synthesis, rapid quenching in liquid N₂ preserves metastable phases. XRD and FTIR confirm phase purity, with optimal Eu³⁺ luminescence achieved at 950°C .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.